Methyl cyano(1,3-oxazolidin-2-ylidene)acetate
Description
Methyl cyano(1,3-oxazolidin-2-ylidene)acetate is a heterocyclic compound featuring a 1,3-oxazolidin-2-ylidene scaffold with a cyano group and an ester moiety. This structure renders it a versatile intermediate in organic synthesis, particularly in reactions involving nucleophilic additions or cycloadditions. The ylidene group (C=N) adjacent to the oxazolidinone ring enhances electrophilicity, making it reactive toward Michael acceptors, cyclization partners, or asymmetric catalysts.
Properties
CAS No. |
919290-01-0 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 2-cyano-2-(1,3-oxazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C7H8N2O3/c1-11-7(10)5(4-8)6-9-2-3-12-6/h9H,2-3H2,1H3 |
InChI Key |
KMAAHNOGYAZYAN-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1NCCO1)C#N |
Isomeric SMILES |
COC(=O)/C(=C/1\NCCO1)/C#N |
Canonical SMILES |
COC(=O)C(=C1NCCO1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cyano(1,3-oxazolidin-2-ylidene)acetate typically involves the reaction of cyanoacetic acid derivatives with oxazolidinones under specific conditions. One common method involves the condensation of cyanoacetic acid with oxazolidinone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl cyano(1,3-oxazolidin-2-ylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Methyl cyano(1,3-oxazolidin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl cyano(1,3-oxazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Ylideneoxindole Derivatives
Examples :
- Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (2a)
- 2-Cyano-2-(1-methyl-2-oxoindolin-3-ylidene)acetate (77a)
Structural Differences :
- Core Ring: The target compound features a 1,3-oxazolidinone ring, whereas oxindole derivatives (e.g., 2a, 77a) contain an indolinone (2-oxoindoline) scaffold.
- Substituents: Both classes share cyano and ester groups, but oxindoles often include aromatic substituents (e.g., methyl at N1), influencing electronic delocalization.
Reactivity :
- Oxindole derivatives are widely used in asymmetric Michael additions and cycloadditions due to their planar ylidene systems . The oxazolidinone variant may exhibit similar reactivity but with altered regioselectivity due to the oxygen atom’s electron-withdrawing effect.
- Compound 77a demonstrates enhanced electrophilicity at the α-carbon due to conjugation between the cyano group and ylidene moiety, a feature likely shared with the target compound .
Table 1: Comparison with 3-Ylideneoxindoles
Pyrethroids (e.g., Deltamethrin, Esfenvalerate)
Examples :
- Cyano(3-phenoxyphenyl)methyl 4-(difluoromethoxy)-α-(1-methylethyl)benzeneacetate (Deltamethrin)
- Esfenvalerate
Structural Differences :
- Core: Pyrethroids contain cyclopropane or benzene rings, unlike the oxazolidinone system.
- Substituents: Both classes share cyano and ester groups, but pyrethroids have bulky aromatic groups (e.g., 3-phenoxyphenyl) for insecticidal activity.
Reactivity :
- Pyrethroids are stabilized by steric hindrance and conjugation, reducing hydrolytic degradation. The oxazolidinone analog may lack this stability but could undergo ring-opening reactions for functionalization.
Table 2: Comparison with Pyrethroids
Quinazolinone Derivatives
Example : Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Structural Differences :
- Core: Quinazolinone vs. oxazolidinone.
- Substituents: Thioacetate and methoxyphenyl groups in quinazolinones vs. cyano-ylidene in the target compound.
Reactivity :
- Quinazolinones are synthesized via green chemistry approaches (e.g., solvent-free conditions) and act as electrophiles in nucleophilic substitutions . The target compound’s ylidene system may favor cycloadditions over substitutions.
Cyanoacetate Esters with Heterocyclic Moieties
Examples :
- n-Butyl 2-(3-chloro-1,2-dihydropyrazin-2-ylidene)-2-cyanoacetate
- Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate
Structural Differences :
- Core: Pyrazine or imidazolidine rings vs. oxazolidinone.
- Substituents: Chloro or nitroimino groups introduce distinct electronic effects compared to the oxazolidinone’s oxygen.
Reactivity :
- Chlorine in pyrazine derivatives increases electrophilicity, while the oxazolidinone’s oxygen may enhance hydrogen-bonding interactions in catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
